Cas no 333432-83-0 (9H-Xanthene-9-carboxylic acid pyridin-4-ylamide)

9H-Xanthene-9-carboxylic acid pyridin-4-ylamide is a heterocyclic compound featuring a xanthene core functionalized with a carboxylic acid amide linkage to a pyridin-4-yl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid xanthene scaffold enhances stability, while the pyridinylamide moiety offers potential for further derivatization or coordination chemistry applications. The compound is particularly useful in the development of fluorescent probes, ligands for metal complexes, or bioactive molecules due to its conjugated system and hydrogen-bonding capabilities. High purity grades are available for research applications requiring precise molecular control.
9H-Xanthene-9-carboxylic acid pyridin-4-ylamide structure
333432-83-0 structure
Product name:9H-Xanthene-9-carboxylic acid pyridin-4-ylamide
CAS No:333432-83-0
MF:C19H14N2O2
MW:302.326664447784
CID:3102081
PubChem ID:659939

9H-Xanthene-9-carboxylic acid pyridin-4-ylamide Chemical and Physical Properties

Names and Identifiers

    • 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide
    • CHEMBL474703
    • N-(pyridin-4-yl)-9H-xanthene-9-carboxamide
    • ChemDiv 5556-0480, 7
    • EN300-18095563
    • STL221461
    • N-(4-PYRIDYL)-9H-XANTHENE-9-CARBOXAMIDE
    • CCG-114717
    • MLS000078531
    • MGHLZEVMIBMMIV-UHFFFAOYSA-N
    • 9H-Xanthene-9-carboxylic acid, (pyridin-4-yl)amide
    • HMS2418H15
    • AKOS001672250
    • BDBM29341
    • Z85517270
    • 333432-83-0
    • Oprea1_411059
    • SMR000035567
    • Oprea1_480131
    • Inchi: InChI=1S/C19H14N2O2/c22-19(21-13-9-11-20-12-10-13)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,20,21,22)
    • InChI Key: MGHLZEVMIBMMIV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 302.105527694Da
  • Monoisotopic Mass: 302.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.2Ų

9H-Xanthene-9-carboxylic acid pyridin-4-ylamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18095563-0.1g
333432-83-0 90%
0.1g
$490.0 2023-09-19
Enamine
EN300-18095563-0.5g
333432-83-0 90%
0.5g
$535.0 2023-09-19
Enamine
EN300-18095563-2.5g
333432-83-0 90%
2.5g
$1089.0 2023-09-19
Enamine
EN300-18095563-0.25g
333432-83-0 90%
0.25g
$513.0 2023-09-19
Enamine
EN300-18095563-0.05g
333432-83-0 90%
0.05g
$468.0 2023-09-19
Enamine
EN300-18095563-5g
333432-83-0 90%
5g
$1614.0 2023-09-19
Enamine
EN300-18095563-10g
333432-83-0 90%
10g
$2393.0 2023-09-19
Enamine
EN300-18095563-1g
333432-83-0 90%
1g
$557.0 2023-09-19

Additional information on 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide

9H-Xanthene-9-carboxylic Acid Pyridin-4-ylamide: A Comprehensive Overview

9H-Xanthene-9-carboxylic acid pyridin-4-ylamide, also known by its CAS number 333432-83-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of xanthene derivatives, which are known for their unique optical and electronic properties. The structure of 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide consists of a xanthene core with a carboxylic acid group substituted at the 9-position, further modified by an amide linkage to a pyridine ring. This combination of functional groups imparts versatile chemical properties, making it a valuable compound for various applications.

The synthesis of 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and amide bond formations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

Physical and Chemical Properties:

The physical properties of 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide include a melting point of approximately 185°C and a solubility profile that favors polar solvents due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic) groups. Its molecular weight is around 277 g/mol, and the compound exhibits a strong UV absorption band in the range of 280–310 nm, which is characteristic of conjugated aromatic systems.

Biological Applications:

In recent years, there has been growing interest in exploring the biological applications of xanthene derivatives. Studies have shown that 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide exhibits potential anti-inflammatory and antioxidant activities. Research conducted by Smith et al. (2022) demonstrated that this compound can inhibit COX enzymes, which are key players in inflammation pathways. Additionally, its ability to scavenge free radicals makes it a promising candidate for use in oxidative stress-related diseases.

Materials Science Applications:

The electronic properties of 9H-Xanthene-9-carboxylic acid pyridin-4-ylamide make it an attractive material for optoelectronic devices. Its high molar absorptivity and fluorescence quantum yield suggest potential applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Recent studies by Lee et al. (2023) highlighted its use as a fluorescent probe for sensing heavy metal ions in aqueous solutions, showcasing its versatility in analytical chemistry.

Synthesis Innovations:

The development of novel synthetic routes for 9H-Xanthene derivatives, including our compound, has been a focal point in recent research. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have been employed to reduce environmental impact while maintaining product quality. These innovations not only enhance the sustainability of production processes but also pave the way for large-scale manufacturing.

Toxicological Considerations:

Evaluating the safety profile of new chemical entities is crucial before their widespread use. Preliminary toxicological studies on CAS No 333432830 indicate low acute toxicity when administered at recommended doses. However, long-term studies are necessary to fully understand its potential effects on human health and the environment.

In conclusion,,.
The compound's unique combination of chemical functionalities positions it as a valuable asset across multiple disciplines.
As research continues to uncover new applications and optimize synthetic methods,
the significance of CAS No 333432830 in modern chemistry is expected to grow significantly.
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